BAR 501 impurity

Overview

Description

BAR 501 impurity is an impurity found in the preparation of BAR 501 . It acts as an agonist of the G protein-coupled bile acid-activated receptor (GP-BAR1) .

Synthesis Analysis

The main impurity in the preparation of BAR 501 is the this compound . The synthetic route of Bar 501 has been documented .Molecular Structure Analysis

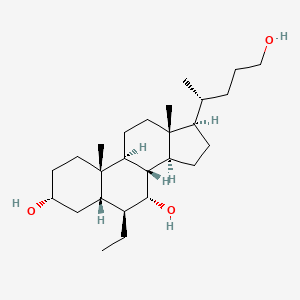

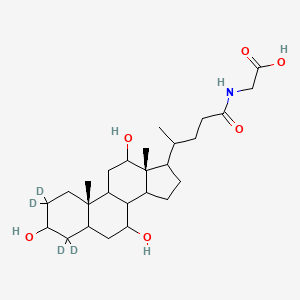

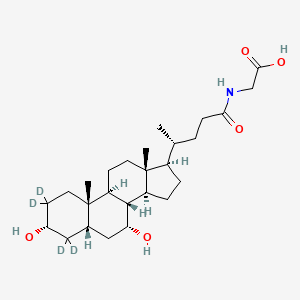

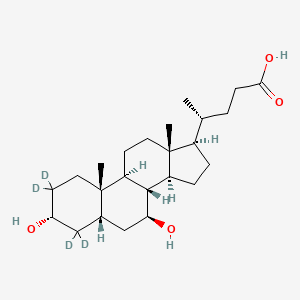

The molecular formula of this compound is C26H46O3 . Its IUPAC name is (3R,5S,6S,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol . The molecular weight is 406.6 g/mol .Physical And Chemical Properties Analysis

The molecular weight of this compound is 406.6 g/mol . It has a XLogP3-AA value of 5.9 , and it has 3 hydrogen bond donor counts .Scientific Research Applications

Scientific Research Applications of Impurities

Quantum Information Processing and Sensing:

- Impurity centers in diamond, like nitrogen-vacancy centers, are pivotal in quantum information processing and as sensitive magnetic-field sensors, enabling single-spin detection and magnetic-field imaging at the nanoscale (Taylor et al., 2008).

- Nitrogen impurities in diamond can be used as qubits for quantum memory, where the electron spin state is transferable to the nitrogen nuclear spin (Fuchs et al., 2011).

Nanotechnology and Electronics:

- Doping of semiconductors with impurity atoms revolutionizes their electronic and optical properties, crucial for applications in microelectronics and optoelectronics. For instance, metal impurities in semiconductor nanocrystals enable control of the band gap and Fermi energy (Mocatta et al., 2011).

- Impurity doping in transparent conducting oxides (TCOs) is essential for developing transparent and conductive thin films for various electronic devices (Minami, 2000).

Material Science and Metallurgy:

- Impurities play a significant role in the purification processes of metals, like hafnium in the nuclear industry, affecting the impurity contents in the final product (Tian et al., 2014).

- The presence of impurities can influence the degradation behavior of biodegradable alloys, crucial in medical applications (Hofstetter et al., 2015).

Superconductivity Research:

- Impurities influence the electronic states in superconductors, creating quasi-localized states near impurity sites, which are crucial in understanding high-temperature superconductivity (Balatsky et al., 2004).

Advanced Analytical Techniques:

- Impurities in materials like MoS2 are critical for understanding and improving the performance of devices such as transistors and sensors (Addou et al., 2015).

- Impurities in semiconductor nanostructures are pivotal for technologies like LEDs and solar cells, requiring nanoscale characterization and imaging techniques (Holmberg et al., 2013).

Mechanism of Action

Target of Action

The primary target of the BAR 501 impurity is the G protein-coupled bile acid-activated receptor (GPBAR1) . GPBAR1 is a membrane receptor that can recognize a variety of stimuli . It plays a crucial role in the inflammatory reaction around the hematoma after intracerebral hemorrhage .

Mode of Action

The this compound acts as an agonist of GPBAR1 . When GPBAR1 is stimulated by the this compound, the GDP connected to the G protein α subunit is replaced by GTP, and the α, β, and γ subunits are released after dissociation . The activated α subunit mainly acts on the enzyme that generates or hydrolyzes the second messenger in the cell, thereby changing the concentration of the second messenger in the cell .

Biochemical Pathways

The activation of GPBAR1 by the this compound leads to the activation of different GPBAR1 signaling pathways . This induces the activation and expression of downstream target genes, and participates in the regulation of lipid and energy metabolism, blood sugar balance, inflammation, and the expression of endogenous gas signal molecules .

Pharmacokinetics

The compound’s ability to act as an agonist of gpbar1 suggests that it can effectively interact with its target within the body .

Result of Action

The activation of GPBAR1 by the this compound can lead to a variety of molecular and cellular effects. For example, it can inhibit the expression of inflammatory factors in the body and promote the expression of anti-inflammatory factors . It can also improve vascular endothelial dysfunction and reduce inflammation . In a GP-BAR1 reporter gene assay, this compound (10 µM) induced a 150% increase in luciferase activity .

Action Environment

The action of the this compound is influenced by the environment in which it is present. For instance, the inflammatory reaction around the hematoma after intracerebral hemorrhage may be related to the expression of GPBAR1 . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as the presence of inflammation and the specific cellular environment.

properties

IUPAC Name |

(3R,5S,6S,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H46O3/c1-5-18-22-15-17(28)10-12-26(22,4)21-11-13-25(3)19(16(2)7-6-14-27)8-9-20(25)23(21)24(18)29/h16-24,27-29H,5-15H2,1-4H3/t16-,17-,18+,19-,20+,21+,22+,23+,24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBAHTQWQZRMFH-GRVUFFLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCCO)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCCO)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501272984 | |

| Record name | (3α,5β,6β,7α)-6-Ethylcholane-3,7,24-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501272984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1632118-70-7 | |

| Record name | (3α,5β,6β,7α)-6-Ethylcholane-3,7,24-triol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1632118-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3α,5β,6β,7α)-6-Ethylcholane-3,7,24-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501272984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinebutanoic acid](/img/structure/B593800.png)

![2-[4-(2-Methylsulfonylphenyl)piperazin-1-yl]-3,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B593813.png)

![2h-[1,2]Thiazino[2,3-a]benzimidazole](/img/structure/B593816.png)

![5-Methyl-N-[(2R)-1-oxo-1-[[(3R)-pyrrolidin-3-yl]amino]-3-[6-[3-(trifluoromethoxy)phenyl]pyridin-3-yl]propan-2-yl]-4-propylthiophene-2-carboxamide](/img/structure/B593823.png)